N-Methyl-N-(phenylethynyl)methanesulfonamide

Catalog No.
S15503828
CAS No.
M.F
C10H11NO2S
M. Wt
209.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(phenylethynyl)methanesulfonamide

Product Name

N-Methyl-N-(phenylethynyl)methanesulfonamide

IUPAC Name

N-methyl-N-(2-phenylethynyl)methanesulfonamide

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

InChI

InChI=1S/C10H11NO2S/c1-11(14(2,12)13)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

CFPTUHOFYVFNQY-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC1=CC=CC=C1)S(=O)(=O)C

N-Methyl-N-(phenylethynyl)methanesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a methyl group, a phenylethynyl moiety, and a methanesulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Synthesis via Coupling Reactions: It can be synthesized through coupling reactions involving phenylethynyl bromides and N-methylmethanesulfonamide under specific conditions, such as using iron(III) chloride as a catalyst in toluene at elevated temperatures .
  • Oxidation Reactions: The compound can undergo oxidation to form N-sulfonyl-2-aryloxoacetamides when treated with dimethyl sulfoxide, demonstrating its reactivity and potential for transformation into other useful derivatives .

Research has indicated that N-Methyl-N-(phenylethynyl)methanesulfonamide exhibits biological activity that may be relevant in pharmacological contexts. For instance, studies have shown that sulfonamide derivatives can interact with various biological targets, potentially influencing pathways associated with anxiety and depression . Additionally, the compound's structure suggests it may engage in hydrogen bonding and hydrophobic interactions with proteins, which could enhance its efficacy as a therapeutic agent.

The synthesis of N-Methyl-N-(phenylethynyl)methanesulfonamide typically involves:

  • Reagents: The starting materials include N-methylmethanesulfonamide and phenylethynyl bromides.
  • Catalysts: Iron(III) chloride or other metal catalysts are often employed to facilitate the reaction.
  • Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., argon) at elevated temperatures (around 80–90 °C) to promote coupling .

Example Synthesis Procedure

  • Combine N-methylmethanesulfonamide with bromoethynylbenzene in toluene.
  • Add iron(III) chloride and stir the mixture under argon for 12 hours.
  • Purify the resulting product using column chromatography.

N-Methyl-N-(phenylethynyl)methanesulfonamide has potential applications in several fields:

  • Pharmaceutical Development: Its structure allows for modifications that could lead to new drugs targeting various diseases, particularly those related to neurological conditions.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Studies on the interactions of N-Methyl-N-(phenylethynyl)methanesulfonamide with biological targets have revealed:

  • Binding Affinity: The compound may form significant interactions within binding pockets of proteins, influenced by its sulfonamide group and phenyl moiety .
  • Functional Group Tolerance: Variations in substituents at the sulfonamide position have been explored to optimize binding and activity against specific targets .

Several compounds share structural similarities with N-Methyl-N-(phenylethynyl)methanesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-N-(4-methoxyphenyl)Similar sulfonamide structureContains a methoxy group which may enhance solubility
N-PhenylmethanesulfonamideLacks the ethynyl groupSimpler structure; used for comparison
4-AminobenzenesulfonamideContains an amino groupDifferent functional group affecting biological activity
N-(2-Pyridinyl)methanesulfonamideContains a pyridine ringPotentially different pharmacokinetic properties

The uniqueness of N-Methyl-N-(phenylethynyl)methanesulfonamide lies in its ethynyl substitution, which can significantly influence its reactivity and biological interactions compared to other sulfonamides.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

209.05104977 g/mol

Monoisotopic Mass

209.05104977 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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